Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate
Description
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 5-oxo-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)9-5-7-6-12-4-3-8(7)10(9)13/h3-4,6,9H,2,5H2,1H3 |
InChI Key |
DFMJPSBUJVCETN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C1=O)C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically requires specific conditions such as the use of a catalyst and controlled temperature to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using various alkylating agents and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues , while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound a subject of interest in medicinal chemistry. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: Cyclopenta[b]pyridine vs. Cyclopenta[c]pyridine Derivatives
The positional isomer ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate (CAS 1185295-18-4 , InChIKey JHPMDNVLECWGDG-UHFFFAOYSA-N ) differs in the fusion site of the pyridine ring ([b] vs. [c]). This subtle variation alters electronic distribution and steric interactions:
- Cyclopenta[b]pyridine : The nitrogen is positioned farther from the ester, possibly reducing intramolecular interactions.
Substituent Effects: Ester and Functional Group Variations
Compared to the ethyl ester in the target compound:
- Ethyl vs. Methyl Ester : Ethyl esters generally exhibit higher lipophilicity (logP) than methyl esters, influencing solubility and membrane permeability.
Heterocyclic Core Modifications: Thiazolo[3,2-a]pyrimidine Analogue
The compound ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS N/A ) features a thiazole-fused pyrimidine ring instead of a cyclopenta[c]pyridine :
- Ring Puckering : The pyrimidine ring adopts a flattened boat conformation (deviation of 0.224 Å from planarity), influenced by substituents like the phenyl and trimethoxybenzylidene groups.
Key Research Findings and Implications
Isomer-Specific Properties : The [c]-fusion in the target compound may favor stronger intramolecular interactions compared to [b]-isomers, impacting reactivity and crystal packing .
Substituent-Driven Solubility : Ethyl esters and bulky groups (e.g., benzyloxy) modulate lipophilicity, critical for drug design .
Hydrogen-Bonding Patterns : Supramolecular architectures in crystals (e.g., C–H···O vs. N–H···O) influence material stability and solubility .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate, and how can reaction conditions be optimized?
A common method involves cyclocondensation reactions using precursors like substituted pyridines or cyclopentanone derivatives. For example, refluxing a mixture of a pyrimidine precursor with acetic acid/acetic anhydride (1:1) and sodium acetate at 110–120°C for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol, yields similar fused-ring carboxylates in ~78% yield . Key optimization parameters include:
Q. What spectroscopic and crystallographic techniques are essential for confirming the compound’s structure?
- X-ray diffraction (XRD) : Resolves bond lengths, angles, and ring puckering (e.g., cyclopentane deviation from planarity: 0.224 Å ).
- NMR spectroscopy : and NMR identify ester (-COOEt), carbonyl (-C=O), and aromatic protons.
- Hydrogen bonding analysis : Bifurcated C–H···O interactions in crystal packing (e.g., chain formation along the c-axis ).
- ORTEP diagrams : Visualize molecular geometry and thermal ellipsoids using software like SHELX .
Q. How does the compound’s fused-ring system influence its reactivity in functionalization reactions?
The cyclopenta[C]pyridine core exhibits strain due to puckering, enhancing electrophilic substitution at the pyridine nitrogen or cyclopentane carbonyl. For example:
- Ester hydrolysis : Controlled basic conditions cleave the ethyl ester to the carboxylic acid.
- Ring-opening reactions : Nucleophilic attack at the carbonyl group under strong bases (e.g., NaOH/EtOH).
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and predicted hydrogen bonding networks?
Conflicts often arise in graph set analysis (e.g., vs. motifs). A systematic approach includes:
Geometry optimization : DFT calculations (B3LYP/6-31G*) to refine H-bond distances/angles.
Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O···H vs. C···H contributions).
Cross-validation : Compare with crystallographic data (e.g., C–H···O bifurcation angles in Table 1 of ).
Q. What methodologies quantify ring puckering in the cyclopentane moiety, and how do deviations impact biological activity?
The Cremer-Pople puckering parameters (, , ) are calculated from atomic coordinates using:
where are deviations from the mean plane . For example, a flattened boat conformation () may enhance ligand-receptor binding by optimizing steric complementarity .
Q. How can synthetic by-products be minimized during multi-step synthesis?
By-product formation (e.g., regioisomers or oxidized derivatives) is mitigated via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
